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From the desk of the Senior Application Scientist

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of

furanocoumarins. This guide is designed for researchers, natural product chemists, and drug

development professionals who encounter the unique challenges presented by this important

class of compounds. Furanocoumarins, with their rigid, planar structure and diverse substitution

patterns, often yield highly complex NMR spectra that can be daunting to interpret.

This document moves beyond a simple recitation of data, providing in-depth, experience-driven

insights into the causality behind spectral features and the logic for choosing specific analytical

strategies. Our goal is to empower you to move from ambiguous data to confident structural

elucidation.

Part 1: Understanding the Core Challenges
The complexity of furanocoumarin NMR spectra stems from several intrinsic molecular

features:
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Structural Isomerism: The primary challenge is often distinguishing between linear (psoralen-

type) and angular (angelicin-type) furanocoumarins. The fusion of the furan ring to the

coumarin core at different positions dramatically alters the electronic environment and,

consequently, the chemical shifts and coupling constants of the aromatic protons and

carbons.[1][2]

Signal Overlap: The aromatic protons of the coumarin and furan rings often resonate in a

narrow region of the ¹H NMR spectrum (typically 6.0-8.0 ppm), leading to significant signal

crowding and overlap. This makes direct interpretation of multiplicities difficult.[3]

Complex Coupling Patterns: The protons on the coumarin core often form a tightly coupled

spin system, resulting in second-order effects that deviate from simple first-order (n+1)

splitting rules. This can complicate the extraction of coupling constants.

Substituent Effects: The chemical shifts of the core structure are highly sensitive to the

nature and position of substituents (e.g., methoxy, prenyl, glycosyl groups). These groups

can cause significant upfield or downfield shifts, altering the appearance of the entire

spectrum.[4][5]

Part 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the interpretation of

furanocoumarin NMR spectra.

Question: I have two doublets around 6.3 ppm and 7.7 ppm, but I'm not sure if they are H-3/H-4

or the furan protons H-2'/H-3'. How can I assign them?

Answer: This is a classic assignment problem. The H-3 and H-4 protons of the α,β-unsaturated

lactone system and the H-2' and H-3' protons of the furan ring both appear as doublets with

typical ³J coupling constants.

Causality: The key is to establish connectivity to the carbonyl carbon (C-2). The H-3 proton is

three bonds away from C-2, while the furan protons are much more distant.

Solution: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool

here.[6][7] Look for a correlation from one of the proton doublets to the lactone carbonyl

carbon (C-2), which typically resonates around δc 160 ppm.[1][2]
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The proton that shows a ³J correlation to C-2 is H-4.

The proton that shows a ²J correlation to C-2 is H-3.

The furan protons (H-2', H-3') will not show correlations to C-2 but will correlate with other

carbons in the furan and benzene rings.

Question: How can I definitively distinguish between a linear (psoralen) and an angular

(angelicin) isomer?

Answer: This distinction relies on identifying the substitution pattern on the benzene part of the

coumarin core, which is best achieved through long-range ¹H-¹³C correlations and Nuclear

Overhauser Effect (NOE) data.

Causality: In a linear furanocoumarin, the furan ring is fused at C-6 and C-7, leaving H-5 and

H-8 on the benzene ring. In an angular furanocoumarin, the fusion is at C-7 and C-8, leaving

H-5 and H-6. The spatial and through-bond relationships of these protons to the furan ring

protons are different.

Solution Strategy:

HMBC Analysis: Identify the furan proton H-2' (typically δH > 7.5 ppm). In a linear isomer,

H-2' is spatially close to H-5 and may show a long-range HMBC correlation to C-5. More

definitively, H-5 will show a strong correlation to C-4, and H-8 will show correlations to

carbons C-10 and C-7. In an angular isomer, the remaining aromatic protons (H-5, H-6)

are further from the furan ring. H-5 will show its expected correlations to C-4 and C-10,

while H-6 will correlate to C-5 and C-7.

NOESY/ROESY Analysis: A Nuclear Overhauser Effect Spectroscopy (NOESY) or

Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment provides through-

space correlations.[8][9]

For a linear furanocoumarin (e.g., psoralen), you should observe a clear NOE

correlation between the furan proton H-2' and the benzene proton H-5.

For an angular furanocoumarin (e.g., angelicin), no such correlation will be observed

between H-2' and H-5, as they are not spatially proximate.
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Question: My aromatic region is a complex multiplet of overlapping signals. How can I start to

deconvolute it?

Answer: Signal overlap in the aromatic region is the most common hurdle. A multi-pronged

approach using 2D NMR is required.

Causality: The similar electronic environments of the aromatic protons lead to very close

chemical shifts, and the J-coupling between them creates complex splitting patterns that

obscure individual signals.[3]

Solution Workflow:

HSQC First: Start with a Heteronuclear Single Quantum Coherence (HSQC) spectrum.[6]

[10] This will separate the proton signals based on the chemical shift of their directly

attached carbons, which have a much wider chemical shift range. Even if protons overlap,

their corresponding carbons often do not. This immediately tells you how many distinct

aromatic CH groups you have.

COSY for Spin Systems: Run a Correlation Spectroscopy (COSY) experiment to trace the

¹H-¹H coupling networks.[11] You can walk through the correlations to connect adjacent

protons (e.g., H-5 to H-6 in an angular system).

HMBC for Assembly: Use the HMBC spectrum to piece the fragments together.[12] For

example, find the proton you assigned as H-5 via its HSQC spot. Now, in the HMBC, look

for its long-range correlations. You should see a strong ³J correlation to C-4 and a ²J

correlation to C-7, confirming its position.

Part 3: Frequently Asked Questions (FAQs)
Q1: Which NMR experiments are considered the "standard suite" for a new furanocoumarin?

A1: For complete and unambiguous structure elucidation, the standard suite includes:

1D ¹H: For an overview of proton environments and integration.

1D ¹³C & DEPT-135: To identify all carbon signals and distinguish between CH, CH₂, and

CH₃ groups.
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2D COSY: To establish ¹H-¹H spin systems.

2D HSQC (or HMQC): To correlate protons with their directly attached carbons.[6][13]

2D HMBC: To establish long-range connectivity and piece together the molecular skeleton.[6]

[13]

2D NOESY (or ROESY): Essential for determining relative stereochemistry, distinguishing

isomers, and confirming the position of substituents through spatial proximity.[8][14] ROESY

is preferred for medium-sized molecules where the NOE might be close to zero.[15]

Q2: My compound is glycosylated. How do I determine the attachment point of the sugar?

A2: The attachment point of a sugar moiety is determined by finding a correlation between the

sugar and the furanocoumarin core.

HMBC is Key: The most reliable method is to look for a long-range HMBC correlation from

the anomeric proton (H-1") of the sugar to a carbon on the furanocoumarin aglycone. For

example, a correlation from H-1" to C-5 of the coumarin core would confirm a 5-O-glycoside.

NOESY for Confirmation: A NOESY/ROESY experiment can confirm this link by showing a

through-space correlation between the anomeric proton (H-1") and a nearby proton on the

aglycone (e.g., H-4).

Q3: Can computational chemistry help assign my furanocoumarin spectrum?

A3: Absolutely. Computational methods are becoming a powerful tool for validating

assignments and distinguishing between plausible isomers.[16]

Workflow: The process involves calculating the NMR shielding constants for a proposed

structure using Density Functional Theory (DFT).[17][18] These theoretical values are then

scaled and compared to the experimental chemical shifts.

Application: If you have two possible isomers (e.g., linear vs. angular), you can calculate the

predicted spectrum for both. The isomer whose calculated chemical shifts show a better

correlation with your experimental data is the more likely structure. This can provide strong

evidence, especially when NMR data is ambiguous.[19][20]
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Part 4: Data & Protocols
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
for the Psoralen (Linear) Core
Note: Shifts are approximate and can vary significantly with substitution and solvent. Data

compiled from multiple sources.[1][4][21][22]

Position Atom
Typical ¹H Shift
(ppm)

Typical ¹³C
Shift (ppm)

Key HMBC
Correlations
From Proton

2 C - ~160.5 H-3, H-4

3 CH ~6.30 (d) ~113.0 C-2, C-4, C-4a

4 CH ~7.75 (d) ~144.5
C-2, C-3, C-5, C-

10

4a C - ~118.9 H-3, H-5

5 CH ~7.40 (s) ~125.0 C-4, C-6, C-10

6 C - ~148.0 H-5

7 C - ~130.0 H-2', H-8

8 CH ~7.00 (s) ~94.0 C-6, C-7, C-10

2' CH ~7.65 (d) ~146.0 C-3', C-7

3' CH ~6.80 (d) ~106.5 C-2', C-6, C-7

10 (8a) C - ~120.0 H-4, H-5, H-8
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Protocol: Acquiring a Gradient-Selected HMBC
Spectrum
This protocol is essential for determining the carbon skeleton of your furanocoumarin.

Sample Preparation: Prepare a solution of your purified furanocoumarin (5-10 mg) in 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

Instrument Setup:

Lock and shim the instrument on your sample.

Acquire and reference a standard 1D ¹H spectrum. Note the spectral width (e.g., from -1 to

11 ppm).

Acquire and reference a standard 1D ¹³C spectrum. Note the spectral width (e.g., from 0 to

180 ppm).

Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse sequence

(e.g., hmbcgplpndqf on Bruker systems).

Set Key Parameters:

Spectral Widths (SW): Use the values determined from your 1D spectra for both the F2

(¹H) and F1 (¹³C) dimensions.

Number of Points (TD): Typically 2k points in F2 and 256-512 points in F1.

Number of Scans (NS): Start with 8 or 16 scans per increment. Increase for dilute

samples.

Long-Range Coupling Constant (J_HMBC): This is the most critical parameter. The HMBC

experiment is optimized to detect correlations over a specific long-range J-coupling. For

aromatic systems like furanocoumarins, a value of 8 Hz is an excellent starting point to

optimize for both ²J_CH and ³J_CH correlations.

Relaxation Delay (d1): Set to 1.5 - 2.0 seconds.
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Acquisition: Start the acquisition. Experiment time will vary from 1-4 hours depending on

concentration and the number of scans.

Processing:

Apply a sine-bell or squared sine-bell window function in both dimensions.

Perform a 2D Fourier Transform.

Phase the spectrum carefully.

Reference the spectrum using your previously determined 1D references.

Analysis: Look for cross-peaks that connect protons to carbons separated by 2 or 3 bonds,

allowing you to piece together the molecular structure.[7][13]
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